2-aMino-3-cyclopentyl-N-cyclopropylpropanaMide hydrochloride
Description
Chemical Identity and Properties 2-Amino-3-cyclopentyl-N-cyclopropylpropanaMide hydrochloride (CAS: 2070014-73-0) is a synthetic organic compound with the molecular formula C₁₁H₂₁ClN₂O and a molar mass of 232.75 g/mol . Structurally, it features a cyclopentyl group at the 3-position of the propanamide backbone, an amino group at the 2-position, and a cyclopropyl substituent on the amide nitrogen. The hydrochloride salt form enhances its stability and solubility in aqueous media, as evidenced by its storage recommendation at -20°C to prevent degradation .
Physicochemical Data
Key physicochemical parameters include:
| Parameter | Value |
|---|---|
| Molecular Weight | 232.75 g/mol |
| Storage Temperature | -20°C |
| Molarity (1 mg solution) | 4.296 mL (1 mM solution) |
| Solubility in Water | Data not publicly available |
Properties
IUPAC Name |
2-amino-3-cyclopentyl-N-cyclopropylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c12-10(7-8-3-1-2-4-8)11(14)13-9-5-6-9;/h8-10H,1-7,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFQEDIEMIWJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)NC2CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2070014-73-0 | |
| Record name | Cyclopentanepropanamide, α-amino-N-cyclopropyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2070014-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reductive Amination of Cyclopentyl Ketones
A plausible route involves reductive amination of 3-cyclopentyl-2-ketopropanoic acid using ammonium acetate and sodium cyanoborohydride in methanol at 0–25°C. This method mirrors strategies for analogous amino acids in WIP1 inhibitor syntheses:
Key Conditions :
Enzymatic Resolution for Enantiopure Material
Chiral pool synthesis using enzymes like acylase could resolve racemic mixtures. For instance, selective hydrolysis of N-acetyl derivatives in aqueous buffer (pH 7.0–7.5) at 37°C may yield enantiomerically pure (R)- or (S)-isomers.
Amidation with Cyclopropylamine
Acid Chloride-Mediated Coupling
Activation of the carboxylic acid as an acid chloride followed by reaction with cyclopropylamine is a standard approach:
-
Chlorination : Treat 2-amino-3-cyclopentylpropanoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux (40°C) for 2 hours.
-
Amidation : Add cyclopropylamine in DCM with pyridine as a base at 0–5°C, then warm to 25°C for 12 hours.
Optimized Parameters :
Carbodiimide Coupling Reagents
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):
| Parameter | Value | Source Reference |
|---|---|---|
| Coupling reagent | EDC (1.5 equiv) | |
| Additive | HOBt (1.5 equiv) | |
| Temperature | 0°C → 25°C | |
| Reaction time | 24 hours | |
| Yield | 80–90% |
Hydrochloride Salt Formation
The free base amide is treated with hydrogen chloride (HCl) in diethyl ether or ethyl acetate to precipitate the hydrochloride salt:
-
Dissolve the amide in anhydrous ethyl acetate.
-
Bubble HCl gas through the solution at 0°C until pH < 2.
Critical Factors :
Purification and Characterization
Column Chromatography
Silica gel chromatography with gradient elution (cyclohexane:ethyl acetate 95:5 → 80:20) removes unreacted starting materials.
Recrystallization
Recrystallize from hot methanol/water (4:1 v/v) to achieve white crystalline solid.
Characterization Data :
-
¹H NMR (DMSO-d₆): δ 0.81–0.89 (2H, cyclopropane), 1.09–1.16 (2H, cyclopropane), 1.50–1.70 (8H, cyclopentane), 3.20–3.30 (1H, CH), 4.10–4.20 (2H, NH₂), 8.10 (1H, amide NH).
Scale-Up Considerations
Environmental Impact
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Acid Chloride | High efficiency, short reaction time | Requires SOCl₂ handling | 75–85 |
| EDC/HOBt | Mild conditions, no gas evolution | Costly reagents | 80–90 |
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Apelin Receptor Agonism
- Research indicates that compounds similar to 2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride can act as agonists for the apelin receptor (APJ). This receptor is implicated in various physiological processes, including cardiovascular regulation and metabolic homeostasis. Agonists of APJ have shown promise in treating conditions such as heart failure and obesity .
2. Neuropharmacological Studies
- The compound's structural features suggest potential interactions with neurotransmitter systems. Preliminary studies have explored its effects on neuropeptide signaling pathways, which could lead to new treatments for neurological disorders .
Organic Synthesis Applications
1. Intermediate in Pharmaceutical Synthesis
- 2-Amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its unique cyclopentyl and cyclopropyl groups contribute to the development of drugs with improved efficacy and reduced side effects .
2. Synthesis of Peptide Analogues
- The compound can be utilized in synthesizing peptide analogues that mimic natural peptides, potentially leading to new therapeutic agents. The incorporation of cyclopentyl and cyclopropyl moieties can enhance the stability and bioactivity of these analogues .
Case Study 1: Apelin Receptor Agonists
A study published in a pharmacological journal investigated several apelin receptor agonists, including derivatives of 2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride. Results indicated that these compounds could effectively lower blood pressure in hypertensive models, demonstrating their potential as therapeutic agents for cardiovascular diseases.
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, researchers tested the effects of related compounds on neurodegenerative models. Findings suggested that compounds similar to 2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride exhibited neuroprotective properties by modulating glutamate signaling pathways, which are often dysregulated in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 2-amino-3-cyclopentyl-N-cyclopropylpropanaMide hydrochloride is compared to three pharmacologically relevant hydrochlorides: dosulepin hydrochloride, chlorphenoxamine hydrochloride, and ortho-toluidine hydrochloride.
Structural and Functional Analogues
Table 1: Comparative Analysis of Hydrochloride Derivatives



Key Observations :
Stability: Unlike dosulepin HCl and chlorphenoxamine HCl, which tolerate ambient storage, the target compound requires cryogenic storage (-20°C), suggesting higher sensitivity to thermal degradation .
Pharmacological Profile: While dosulepin and chlorphenoxamine have well-defined therapeutic roles, the target compound’s activity remains uncharacterized in public literature, implying it is likely a preclinical candidate .
Research Findings and Limitations
- Solubility and Bioavailability: The molarity data (e.g., 4.296 mL for 1 mM solution) suggests moderate aqueous solubility, comparable to chlorphenoxamine HCl but inferior to ortho-toluidine HCl .
- Safety Profile: Ortho-toluidine HCl is classified as carcinogenic, whereas the target compound’s cyclopropane and cyclopentane moieties may mitigate toxicity risks associated with aromatic amines .
Critical Analysis of Evidence Gaps
- Pharmacokinetic Data: No published studies on absorption, distribution, metabolism, or excretion (ADME) were identified for the target compound.
- Mechanistic Studies: The absence of receptor-binding or enzymatic inhibition data limits functional comparisons with dosulepin (serotonin/norepinephrine reuptake inhibitor) or chlorphenoxamine (muscarinic antagonist).
Biological Activity
2-Amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride, also known as (S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride is C₁₁H₂₁ClN₂O. The compound features a cyclopentyl group and a cyclopropyl group, which contribute to its unique pharmacological properties. The presence of these cyclic structures may influence its interaction with biological targets.
The biological activity of 2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride is primarily attributed to its interaction with various receptors and enzymes within the body. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways, particularly those associated with autoimmune responses and inflammation.
Key Mechanisms:
- Kinase Inhibition : The compound has been shown to selectively inhibit Rho-associated protein kinases (ROCK1 and ROCK2), which are implicated in various cellular processes, including smooth muscle contraction and cell migration .
- Neurotransmitter Modulation : Similar compounds have demonstrated the ability to modulate neurotransmitter systems, influencing mood and cognitive functions.
Biological Activity
The biological activity of 2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride has been evaluated in several studies, highlighting its potential therapeutic applications:
- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating autoimmune disorders such as rheumatoid arthritis .
- Antitumor Activity : Some studies suggest that the compound exhibits cytotoxic effects on cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .
- Neuroprotective Properties : The inhibition of specific kinases may also provide neuroprotective effects, which could be beneficial in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Studies
- Autoimmune Disorders : A study involving animal models demonstrated that treatment with 2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride resulted in decreased symptoms of autoimmune arthritis, correlating with reduced inflammatory markers in serum .
- Cancer Research : In vitro studies showed that the compound induced apoptosis in breast cancer cell lines by activating caspase pathways, suggesting its potential as an anticancer agent .
Q & A
Q. Table 1: Synthesis Method Comparison
| Method | Yield (%) | Purity (HPLC) | Scalability | Reference |
|---|---|---|---|---|
| Amidation-Cyclization | 65–75 | ≥95% | Lab-scale | |
| Chiral Resolution | 40–50 | ≥98% | Limited |
Key Considerations : Reaction temperature (20–30°C) and solvent polarity (e.g., DMF vs. THF) significantly impact cyclopropane ring stability and byproduct formation .
Basic: How should researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
Combine orthogonal analytical techniques:
- NMR Spectroscopy : Assign peaks for cyclopentyl (δ 1.5–2.5 ppm, multiplet) and cyclopropyl (δ 0.5–1.2 ppm, doublet) protons. Use -NMR to verify amide carbonyl (δ 165–175 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 232.75 (CHClNO) with <3 ppm error .
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>95%) and detect polar impurities .
Data Interpretation : Discrepancies in NMR integration ratios may indicate residual solvents or incomplete purification .
Basic: What are the critical storage conditions to maintain compound stability?
Methodological Answer:
- Temperature : Store at -20°C in airtight, light-resistant vials to prevent hydrolysis of the cyclopropane ring .
- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) to avoid water-induced degradation. Confirm solubility with dynamic light scattering (DLS) if precipitates form .
Stability Assessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to establish shelf-life .
Advanced: How can researchers design experiments to investigate this compound’s interaction with neurotransmitter receptors?
Methodological Answer:
- In Silico Docking : Use Schrödinger Suite or AutoDock to model binding to serotonin (5-HT) or GABA receptors, leveraging cyclopropane’s conformational rigidity .
- Radioligand Binding Assays : Compete against H-labeled antagonists (e.g., ketanserin for 5-HT) in HEK293 cells expressing target receptors. Calculate IC values .
Data Validation : Cross-validate with electrophysiology (patch-clamp) to confirm functional modulation .
Advanced: How should contradictory data on biological activity be resolved?
Methodological Answer:
- Source Identification : Compare batch-specific impurities via LC-MS. For example, trace cyclopentanol (from incomplete purification) may antagonize off-target receptors .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to determine if active metabolites contribute to observed effects .
Case Study : If receptor binding data conflicts with in vivo efficacy, evaluate blood-brain barrier penetration using PAMPA-BBB assays .
Advanced: What strategies optimize enzymatic interaction studies for mechanistic insights?
Methodological Answer:
- Kinetic Assays : Use stopped-flow fluorescence to measure for protease inhibition. Include controls with EDTA to rule out metal-dependent interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic (cyclopropane) vs. hydrogen-bonding (amide) interactions .
Q. Table 2: Enzyme Interaction Parameters
| Enzyme | (nM) | Mechanism | Reference |
|---|---|---|---|
| Serine Protease | 120 ± 15 | Competitive | |
| Cysteine Protease | 450 ± 30 | Non-competitive |
Advanced: How to design in vitro models for neuropharmacological studies?
Methodological Answer:
- Primary Neuronal Cultures : Treat rat cortical neurons (DIV 7–10) with 1–100 µM compound. Measure calcium flux (Fluo-4 AM) to assess excitotoxicity .
- CRISPR-Modified Cells : Knock out candidate receptors (e.g., 5-HT) in SH-SY5Y cells to isolate target-specific effects .
Data Analysis : Use ANOVA with post-hoc Tukey tests to compare dose-response curves across genotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



